4-Isocyanato-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

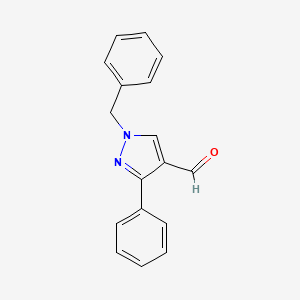

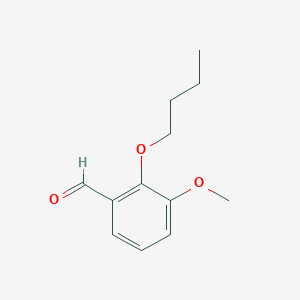

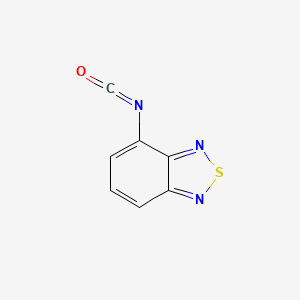

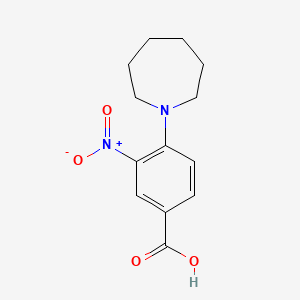

The compound 4-Isocyanato-2,1,3-benzothiadiazole is a chemical species that is derived from the reaction of isocyanates with heterocyclic compounds. The research on this compound and its derivatives is focused on understanding the chemical reactions and properties that these types of molecules exhibit, particularly the incorporation of isocyanate atoms into heterocycles and the extrusion of sulfur atoms during these processes .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of isocyanates with benzisothiazolones and thiadiazolones. In the presence of a stoichiometric amount of an organic base, this reaction leads to the incorporation of two isocyanate atoms into the heterocycle, accompanied by the simultaneous loss of the sulfur atom . Additionally, molecular iodine has been used to promote the oxidative cyclization of certain compounds, leading to the formation of new C-N and S-N bonds at ambient temperature, which is a divergent synthesis pathway that can yield benzimidazoles, benzothiazoles, and benzothiadiazines .

Molecular Structure Analysis

The molecular structure of 4-Isocyanato-2,1,3-benzothiadiazole and related compounds is characterized by the presence of heterocyclic rings that include nitrogen and sulfur atoms. The incorporation of isocyanate groups into these rings is a key structural feature that results from the synthesis processes described. The exact structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving 4-Isocyanato-2,1,3-benzothiadiazole derivatives are diverse. For instance, the reaction with bromine and potassium thiocyanate can yield thiocyanato derivatives. These reactions can occur under various conditions, such as in glacial acetic acid at room temperature, and can lead to the formation of different functional groups on the heterocyclic core . The reactivity of these compounds is also demonstrated in their ability to undergo oxidative cyclization mediated by molecular iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isocyanato-2,1,3-benzothiadiazole derivatives are influenced by their molecular structure. The presence of isocyanate groups and heterocyclic rings contributes to their reactivity. The synthesized compounds have been screened for their antibacterial and antifungal activities, with some showing very good efficacy. These biological activities suggest that the compounds have significant potential in pharmaceutical applications. The properties of these compounds are typically characterized using various analytical techniques to confirm their purity and structure .

Scientific Research Applications

-

Organic Light-Emitting Diodes (OLEDs)

- 2,1,3-Benzothiadiazole (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

- The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

- The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives and their applications in organic light-emitting diodes have been reviewed .

-

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

- The past five years have witnessed significant achievements in the field of flexible, stretchable, and printable organic electronics, especially polymer-based organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

- One of the main driving forces attributed to this remarkable progress is the rapid development of semiconducting polymeric materials .

- Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .

-

Fluorescent Probes for Cell Imaging

- A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized .

- These compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

- A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .

-

Electronic Materials

-

Air-Stability and Efficient Electron Injection

-

Chemical Synthesis

Safety And Hazards

The safety information for 4-Isocyanato-2,1,3-benzothiadiazole indicates that it is associated with several hazards, including H302, H312, H315, H317, H319, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

4-isocyanato-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZZFYLZFYDNMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379953 |

Source

|

| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2,1,3-benzothiadiazole | |

CAS RN |

342411-14-7 |

Source

|

| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)